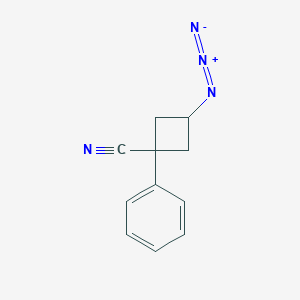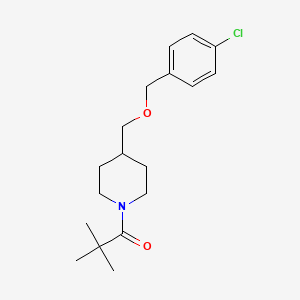
3-Azido-1-phenylcyclobutane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azido-1-phenylcyclobutane-1-carbonitrile is a chemical compound with the molecular formula C11H10N4 and a molecular weight of 198.229 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-1-phenylcyclobutane-1-carbonitrile typically involves the reaction of 1-phenylcyclobutanone with sodium azide and a suitable nitrile source under controlled conditions. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the azido and nitrile functional groups .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Azido-1-phenylcyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are commonly used for azide-alkyne cycloaddition reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Triazoles: Formed from cycloaddition reactions with alkynes.
Amines: Formed from the reduction of the azido group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
3-Azido-1-phenylcyclobutane-1-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles through cycloaddition reactions.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules due to the reactivity of the azido group.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Azido-1-phenylcyclobutane-1-carbonitrile primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which are valuable in various chemical and biological applications . Additionally, the azido group can be reduced to an amine, which can further participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azido-1-phenylcyclobutane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-Azido-1-phenylcyclobutane-1-methanol: Similar structure but with a hydroxyl group instead of a nitrile group.
Uniqueness
3-Azido-1-phenylcyclobutane-1-carbonitrile is unique due to the presence of both the azido and nitrile functional groups, which provide distinct reactivity and potential for diverse applications in chemical synthesis, biological research, and material science.
Propriétés
IUPAC Name |
3-azido-1-phenylcyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c12-8-11(6-10(7-11)14-15-13)9-4-2-1-3-5-9/h1-5,10H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOQKPIRRUTVKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C#N)C2=CC=CC=C2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-butyl-4-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-methylbenzenesulfonamide](/img/structure/B2431141.png)

![5-Fluoro-3-[(pyridin-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2431144.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2431147.png)
![Methyl 2-({7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate](/img/structure/B2431148.png)

![2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2431150.png)


![2-Cyclopropyl-4-methyl-6-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B2431153.png)

![Ethyl 4-(4-chlorophenyl)-5-methyl-2-[(piperidin-1-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B2431156.png)
![3-((1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2431160.png)
